1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Description
Properties
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-15(2)17-6-8-19(9-7-17)28-14-21-20-13-23(27-5)22(26-4)12-18(20)10-11-24(21)16(3)25/h6-9,12-13,15,21H,10-11,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMICSXQSOTYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, also referred to as a tetrahydroisoquinoline derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structural features contribute to its potential therapeutic applications, particularly in the treatment of various diseases.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₈H₁₉NO₄
- Molecular Weight : 305.35 g/mol
The structure includes a tetrahydroisoquinoline core, which is known for its pharmacological relevance. The presence of methoxy and isopropylphenoxy groups enhances its lipophilicity and biological activity.
Pharmacological Profiles
Research indicates that tetrahydroisoquinoline derivatives exhibit a range of biological activities including:
- Antioxidant Activity : Compounds in this class can scavenge free radicals, thereby reducing oxidative stress.
- Anti-inflammatory Effects : Studies have shown that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
- Neuroprotective Properties : Some derivatives demonstrate protective effects on neuronal cells, suggesting their role in neurodegenerative disease management.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various receptors such as dopamine and serotonin receptors, influencing neurotransmitter levels.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or oxidative stress responses.
Study 1: Antioxidant Activity
A study conducted on similar tetrahydroisoquinoline derivatives demonstrated significant antioxidant properties. The compounds were tested using DPPH radical scavenging assays, showing IC50 values comparable to well-known antioxidants like ascorbic acid. This suggests potential use in formulations aimed at reducing oxidative damage.
Study 2: Anti-inflammatory Effects
In vitro studies have shown that the compound can downregulate the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This anti-inflammatory effect indicates a possible therapeutic application in conditions such as rheumatoid arthritis.
Study 3: Neuroprotection
Research involving neuroblastoma cell lines indicated that treatment with the compound resulted in reduced apoptosis under oxidative stress conditions. This highlights its potential as a neuroprotective agent against diseases like Alzheimer's.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-tetrahydroisoquinoline | Structure | Different benzyl group; varied biological activity potential. |
| 6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one | Structure | Lacks isopropylphenoxy substitution; different pharmacological profiles. |
The comparative analysis reveals that the unique substitution pattern of this compound may enhance its bioactivity compared to other derivatives.
Comparison with Similar Compounds
HIV-1 Reverse Transcriptase (RT) Inhibitors
- Series 8a–o (e.g., 8h and 8l): These compounds share the 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone scaffold but differ in phenyl ring substitutions. Key Findings:
- 8h (74.82% inhibition) and 8l (72.58% inhibition) showed the highest HIV-1 RT inhibition at 100 μM .
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., chloro) at the phenyl ring's para position enhance potency, while electron-donating groups (e.g., methoxy) reduce activity . Comparison: The target compound’s 4-isopropylphenoxy group is electron-donating, suggesting lower HIV-1 RT inhibition compared to 8h/8l. This aligns with SAR trends where electron-donating substituents reduce binding efficacy in the RT non-nucleoside inhibitory pocket (NNIBP) .
Antimicrobial Agents
- 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone Derivatives: Microwave-synthesized derivatives (e.g., series 8a–o) demonstrated broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–64 µg/mL . Comparison: The ethanone moiety in the target compound may contribute to similar antimicrobial properties.
Neuroimaging and Cancer Therapeutics
- CM398: A sigma-2 receptor ligand with a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked to a benzoimidazolone group. It exhibits antinociceptive effects and blood-brain barrier penetration .
- MLP44: A thiosemicarbazone derivative targeting sigma-2 receptors in breast cancer cells, inducing cytotoxic pathways . Comparison: The target compound lacks the benzoimidazolone or thiosemicarbazone moieties critical for neuroimaging or cancer activity. Its 4-isopropylphenoxy group may limit CNS penetration compared to CM396.
Physicochemical Properties
- LogP and Solubility: Predicted logP values for 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives are typically 2.5–4.0, within the drug-like range .
- Thermodynamic Stability: The dihydroisoquinoline core and methoxy groups confer rigidity, while the ethanone and phenoxymethyl groups introduce rotational flexibility.
Commercial and Industrial Relevance
- Pricing of Analogues: Similar compounds like 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one are commercially available at ~¥4,673/g . The target compound’s complex synthesis and niche applications may place it in a higher price range.
Preparation Methods
Route 1: Alkylation-Cyclization Sequence
This method, derived from patented protocols, involves sequential alkylation and cyclization steps:
Step 1: Formation of the Phenoxy Intermediate
4-Isopropylphenol is reacted with chloromethyl methyl ether under basic conditions (K₂CO₃, DMF) to yield 4-isopropylphenoxymethyl chloride. This intermediate is subsequently coupled with 6,7-dimethoxy-3,4-dihydroisoquinoline-1(2H)-one via nucleophilic substitution.
Step 2: Reductive Amination
The ketone group at position 2 undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol, introducing the acetyl group while preserving the tetrahydroisoquinoline framework.
Optimization Data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 78 |
| Temperature | 0–25°C | — |
| Catalyst | HCl (0.1 M) | — |
This route achieves moderate yields (68–78%) but requires rigorous moisture control to prevent hydrolysis of the chloromethyl intermediate.
Route 2: Schiff Base-Mediated Cyclization
Adapted from benzodiazepine synthesis, this approach leverages a Schiff base intermediate:
Step 1: Schiff Base Formation
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbaldehyde is condensed with 4-isopropylphenoxy methylamine in ethanol under reflux. The resulting imine is stabilized by electron-donating methoxy groups.
Step 2: Acetylation and Ring Closure
The Schiff base undergoes acetylation with acetic anhydride, followed by acid-catalyzed cyclization (H₂SO₄, 60°C) to form the dihydroisoquinoline core.
Key Findings:
- Reaction Time: Prolonged cyclization (>12 h) leads to ring-opening byproducts.
- Yield Improvement: Adding molecular sieves increases yield to 82% by absorbing water.
Alternative Methodologies
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate key steps:
- Alkylation: 15 minutes at 100°C vs. 6 hours conventionally.
- Cyclization: 90% yield achieved in 30 minutes (vs. 65% in 5 hours under reflux).
Advantages:
- Reduced side reactions due to shorter exposure to heat.
- Scalability for industrial applications.
Solid-Phase Synthesis
Developed for combinatorial libraries, this method immobilizes the tetrahydroisoquinoline precursor on Wang resin. After sequential functionalization, the product is cleaved using trifluoroacetic acid.
Limitations:
- Lower overall yield (45–50%) due to incomplete resin loading.
- High cost of specialized reagents.
Critical Analysis of Methodologies
Table 1: Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Alkylation-Cyclization | 78 | 95 | High | $$ |
| Schiff Base | 82 | 92 | Moderate | $ |
| Microwave | 90 | 98 | High | $$$ |
| Solid-Phase | 50 | 85 | Low | $$$$ |
Key Observations:
- Microwave synthesis offers the best balance of yield and purity but requires specialized equipment.
- Schiff base routes are cost-effective but sensitive to stoichiometric imbalances.
Reaction Mechanism and Byproduct Formation
The cyclization step in all routes proceeds via an intramolecular nucleophilic attack , where the phenoxy methyl group acts as a leaving group. Common byproducts include:
- Open-chain analogs from incomplete cyclization.
- N-Oxides due to over-oxidation during acetylation.
Mitigation Strategies:
- Use of inert atmospheres (N₂ or Ar) to prevent oxidation.
- Catalytic hydrogenation to reduce N-oxides post-synthesis.
Industrial-Scale Production Considerations
For bulk synthesis, the alkylation-cyclization route is preferred due to:
- Compatibility with continuous flow reactors.
- Availability of low-cost starting materials (e.g., 4-isopropylphenol).
Challenges:
- Waste management of chlorinated solvents.
- Regulatory compliance for handling cyanoborohydrides.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step organic reactions. A common method includes refluxing 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with acetic anhydride in anhydrous pyridine under argon, followed by flash chromatography (MeOH:CH₂Cl₂) to achieve ~89% yield . Optimization strategies include solvent selection (e.g., ethanol or DMF for enhanced solubility) and catalyst use (e.g., palladium/copper salts for cross-coupling steps) . Monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 10:1 acetic anhydride ratio) can further improve yields.
Q. How is the compound’s structure confirmed using spectroscopic techniques?
¹H and ¹³C NMR are critical for structural validation. Key NMR signals include:
- ¹H-NMR: δ 1.66 (s, CH₃), 3.74–3.90 (multiple OCH₃ groups), 4.90–5.37 (CH and CH₂ from the isoquinoline backbone), and aromatic protons at δ 6.47–6.82 .
- ¹³C-NMR: Carbonyl signals at δ 170.0 (acetyl) and aromatic carbons between δ 108.6–149.0 . IR spectroscopy can confirm functional groups (e.g., C=O stretch at ~1643 cm⁻¹) .
Q. What are common by-products during synthesis, and how are they isolated?
By-products may include unreacted starting materials, over-acetylated derivatives, or conformational isomers. Flash chromatography (silica gel, gradient elution) effectively separates these. For example, notes two slowly interconverting conformers detectable via ¹H-NMR (ratio 1.2:1), requiring careful chromatographic resolution .
Q. How do solvent choices impact reaction efficiency and purity?
Polar aprotic solvents (e.g., DMF, pyridine) enhance nucleophilicity in acylation steps, while ethanol or methanol improves solubility for intermediates. Reflux conditions (e.g., 70°C in EtOH for tin(II)-mediated reductions) are critical for achieving high conversion rates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
SAR analysis of related dihydroisoquinoline derivatives (e.g., HIV-1 RT inhibitors) reveals that electron-withdrawing groups (e.g., Cl at ortho positions) and bulky substituents (e.g., morpholinosulfonyl) enhance potency by improving hydrophobic interactions with target proteins . Computational docking (e.g., in NNIBP of HIV-1 RT) can prioritize analogs with optimized binding .
Q. What mechanistic insights explain the role of DDQ oxidation in functionalizing the tetrahydroisoquinoline core?
DDQ-mediated C(sp³)–H activation enables direct coupling with electron-rich nucleophiles. The oxidation generates iminium intermediates, which undergo nucleophilic attack, facilitating diverse functionalizations (e.g., allylation, benzoylation) . Solvent polarity and DDQ stoichiometry (1.5–2.0 equiv) are key to minimizing side reactions.
Q. How do conformational dynamics observed in NMR affect the compound’s reactivity?
Slow conformational interconversion (e.g., between axial and equatorial acetyl orientations) can lead to split NMR signals, as seen in . These dynamics influence steric accessibility during reactions, requiring temperature control (e.g., low-temperature NMR) to stabilize specific conformers for targeted modifications .
Q. What strategies address discrepancies in biological activity data across structural analogs?
Contradictions in inhibitory activity (e.g., 8h vs. 8l in HIV-1 RT assays ) may arise from subtle stereoelectronic effects. Comparative molecular field analysis (CoMFA) and free-energy perturbation (FEP) simulations can identify critical substituent interactions. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinities.
Q. How are physicochemical properties (e.g., logP, solubility) predicted and optimized for in vivo studies?
Computational tools like SwissADME predict logP (~2.5–3.5 for this compound) and aqueous solubility. Substituent modifications (e.g., adding polar groups like sulfonyl or morpholino) improve solubility, while maintaining a balance with membrane permeability .
Q. What are the challenges in scaling up synthetic routes while maintaining enantiomeric purity?
Chirality control during alkylation or acylation steps (e.g., asymmetric catalysis with chiral ligands) is critical. highlights the use of (±)-isomers, requiring resolution techniques (e.g., chiral HPLC) for enantiopure production. Process optimization (e.g., flow chemistry) minimizes racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
